molecular formula C10H9N3O2 B027297 N-Methyl-5-nitro-6-isoquinolinamine CAS No. 147293-17-2

N-Methyl-5-nitro-6-isoquinolinamine

Cat. No. B027297
CAS RN: 147293-17-2
M. Wt: 203.2 g/mol
InChI Key: YGWXJTKVNSPTHL-UHFFFAOYSA-N
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Description

N-Methyl-5-nitro-6-isoquinolinamine is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 . It is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of N-Methyl-5-nitro-6-isoquinolinamine consists of a nitrogen atom bonded to a methyl group and a nitro group attached to the 5-position of an isoquinoline ring .


Physical And Chemical Properties Analysis

N-Methyl-5-nitro-6-isoquinolinamine has a molecular weight of 203.20 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agent Development

N-Methyl-5-nitro-6-isoquinolinamine: is being explored for its potential in anticancer drug development due to its structural similarity to other heterocyclic compounds known for their antitumor properties . Its nitro group and the isoquinoline backbone may be modified to enhance its interaction with cancer cell targets.

Proteomics Research

This compound is utilized in proteomics research as a reagent for protein modification. Its reactivity with amino groups in proteins allows for the study of protein structure, function, and interactions .

Organic Synthesis: Building Block

As a nitrogen-containing heterocycle, N-Methyl-5-nitro-6-isoquinolinamine serves as a versatile building block in organic synthesis. It can undergo various chemical reactions to create complex molecules for pharmaceuticals and agrochemicals .

Biological Studies: Enzyme Inhibition

Research has indicated that similar nitrogen-containing heterocycles can act as enzyme inhibitors. This compound may inhibit enzymes that are crucial for the survival of pathogens, making it valuable for developing new antimicrobial agents .

Material Science: Dye and Pigment Production

The compound’s molecular structure suggests potential use in dye and pigment production. Its ability to absorb and emit light could be harnessed in creating dyes for textiles or pigments for industrial applications .

Neuropharmacology: Neuroprotective Agents

Given the importance of nitrogen heterocycles in neuropharmacology, N-Methyl-5-nitro-6-isoquinolinamine could be investigated for its neuroprotective effects. It might protect neuronal cells from damage or degeneration, which is crucial in treating neurodegenerative diseases .

properties

IUPAC Name

N-methyl-5-nitroisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-9-3-2-7-6-12-5-4-8(7)10(9)13(14)15/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWXJTKVNSPTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447666
Record name N-METHYL-5-NITRO-6-ISOQUINOLINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-5-nitro-6-isoquinolinamine

CAS RN

147293-17-2
Record name N-Methyl-5-nitro-6-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147293-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-METHYL-5-NITRO-6-ISOQUINOLINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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